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Introduction
The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge,

promises a new generation of devices with higher speeds, lower energy consumption, and non-

volatility. The discovery of two-dimensional (2D) van der Waals (vdW) magnets has opened a

new frontier for designing and realizing spintronic concepts in atomically thin systems.[1][2]

Among these materials, vanadium triiodide (VI3) has emerged as a compelling candidate due

to its ferromagnetic properties in the 2D limit.[3][4] VI3 is a ferromagnetic Mott insulator, a class

of materials of significant interest for device architectures.[3][5]

These application notes provide an overview of the properties of VI3 and detail its potential in

creating heterostructures for advanced spin-based devices. We present key material data,

protocols for synthesis and device fabrication, and conceptual frameworks for device operation.

Properties of Vanadium Triiodide (VI3)
VI3 is a layered vdW crystal that can be mechanically exfoliated down to a few layers, making it

suitable for integration into 2D heterostructures.[3] In its bulk form, it undergoes a structural

transition at approximately 79 K and a ferromagnetic transition with a Curie temperature (Tc) of
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about 50 K.[3][4] Unlike the well-studied CrI3, VI3 is a hard ferromagnet with a significant

coercive field of 9.1 kOe at 2 K.[5][6]

Property Value Reference

Crystal Structure (RT) Monoclinic (C2/m) [3][4]

Crystal Structure (<79 K) Rhombohedral (R3̅) [3][4]

Ferromagnetic Curie Temp (Tc) ≈ 50 K [3][4]

Structural Transition Temp (Ts) ≈ 79 K [3][4]

Magnetic State Ferromagnetic (S=1 system) [3]

Electronic Type Mott Insulator [3][5]

Optical Band Gap 0.6 - 0.9 eV [3][4][5]

Exfoliation Energy 0.29 J/m² (18 meV/Å²) [3]

Coercive Field (at 2 K) 9.1 kOe [5][6]

Engineering VI3 Heterostructures for Spintronic
Functionality
The intrinsic properties of VI3 can be further tailored for specific spintronic applications by

forming heterostructures or introducing dopants. These modifications can enhance spin

polarization and enable functionalities like spin filtering and electrical control of magnetism.

Doping of Monolayer VI3
First-principles calculations suggest that interstitial doping of monolayer VI3 with 3d transition

metals (TM) can tune its electronic and magnetic properties to achieve highly spin-polarized

states.[7][8][9] This creates materials that are ideal for injecting spin-polarized currents.

Depending on the dopant, VI3 can be transformed into a half-metallic semiconductor (HMS), a

half-semiconductor (HSC), or a bipolar magnetic semiconductor (BMS).[7][8]
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Dopant (3d
TM)

Predicted
Property

Spin-Up
Gap (eV)

Spin-Down
Gap (eV)

Total Band
Gap (eV)

Reference

Titanium (Ti)

Half-Metallic

Semiconduct

or (HMS)

0 3.08 0 [8]

Vanadium (V)

Half-

Semiconduct

or (HSC)

1.04 3.63 1.04 [8]

Manganese

(Mn)

Bipolar

Magnetic

Semiconduct

or (BMS)

1.09 2.36 0.62 [8]

Nickel (Ni)

Half-

Semiconduct

or (HSC)

0.11 2.17 0.11 [8]

The diagram below illustrates the conceptual density of states for these engineered material

properties, which are crucial for spintronic applications.
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Tuning VI3 Monolayer Properties via Doping

Resulting Spintronic Materials

Device Applications

Pristine VI3
(Semiconductor)

Interstitial Doping
(e.g., Ti, V, Mn, Ni)

Modification

Half-Metallic Semiconductor (HMS)
(e.g., Ti-doped VI3)

Half-Semiconductor (HSC)
(e.g., V, Ni-doped VI3)

Bipolar Magnetic Semiconductor (BMS)
(e.g., Mn-doped VI3)

Spin Injectors / Filters Magnetic Tunnel Junctions Spin Current Generators
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Start:
Assembled VI3 Heterostructure

on Si/SiO2

E-Beam Lithography
(Define contact pattern)

1. Patterning

Reactive Ion Etching (RIE)
(Shape the heterostructure, if needed)

2. Shaping (Optional)

Metal Deposition
(e.g., Cr/Au for contacts)

3. Metallization

Lift-off
(Remove resist, leaving contacts)

4. Finalizing Contacts

Final Device

MOKE Microscopy
(Magnetic domain imaging)

Characterization

Transport Measurement
(Magnetoresistance, Hall Effect)

Magnetometry (VSM/SQUID)
(Bulk magnetic properties)

End:
Data Analysis & Interpretation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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